

An In-depth Technical Guide to the Mechanism of Action of Dynasore

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dynasore

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Audience: Researchers, scientists, and drug development professionals.

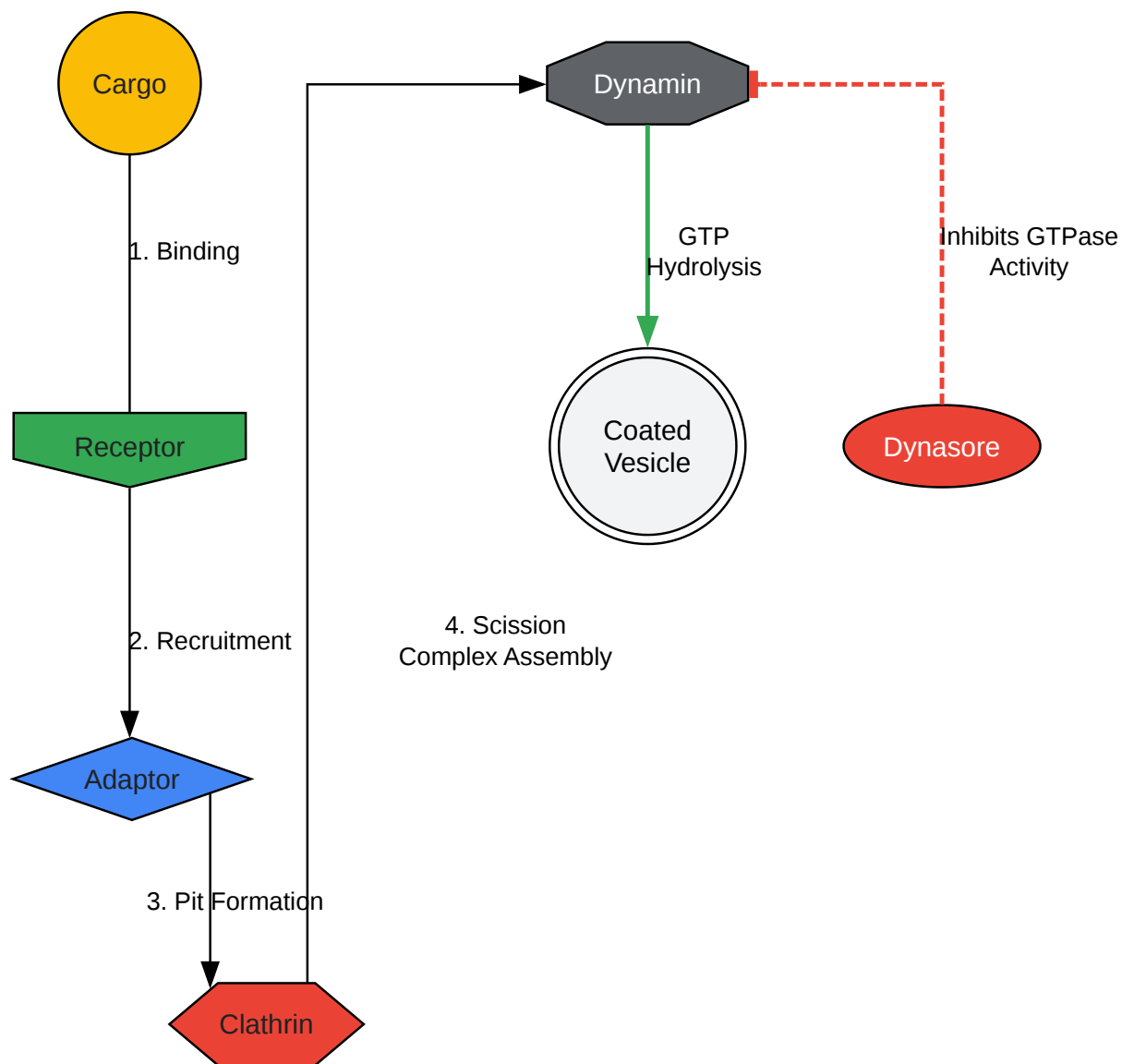
Introduction

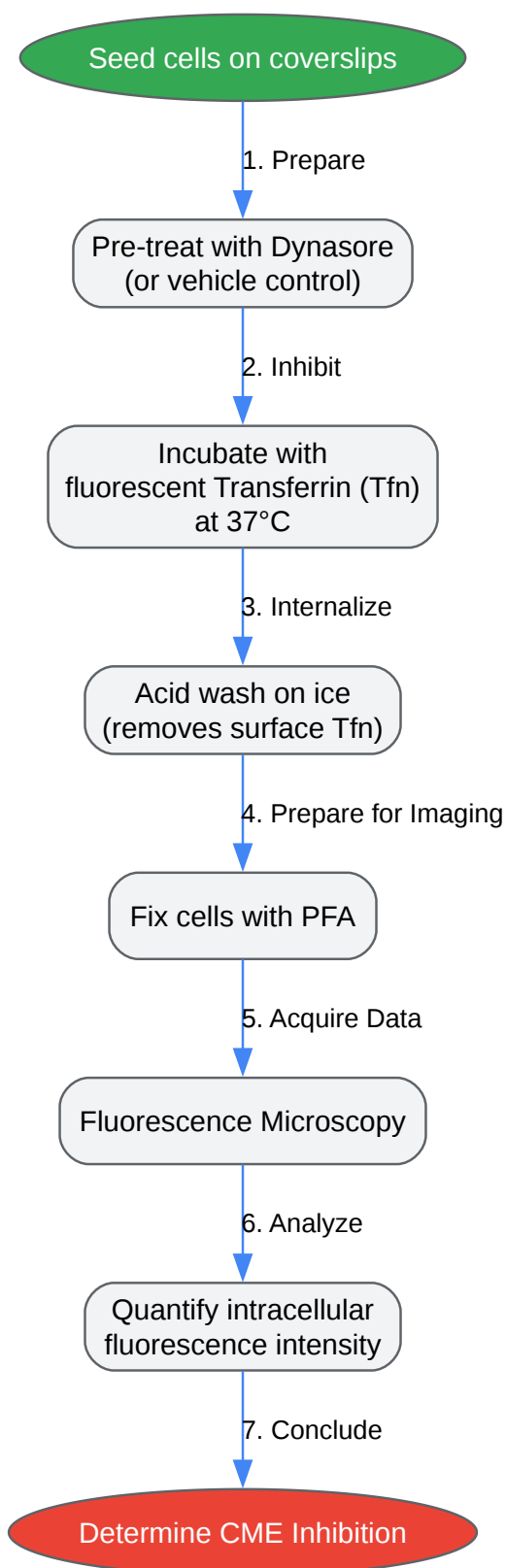
Dynasore is a cell-permeable small molecule that has been widely adopted in cell biology research as a potent inhibitor of dynamin.[1] Initially identified through a screen of approximately 16,000 compounds, it was found to inhibit the GTPase activity of dynamin-2.[1] Its rapid (acting within seconds) and reversible (washout in minutes) nature makes it a valuable tool for acutely perturbing cellular processes.[1][2] Dynamins are large GTPases essential for membrane fission events, most notably in clathrin-mediated endocytosis (CME) and synaptic vesicle recycling.[1][2][3] This guide provides a detailed examination of **Dynasore's** mechanism of action, its on-target and off-target effects, and the experimental protocols used for its characterization.

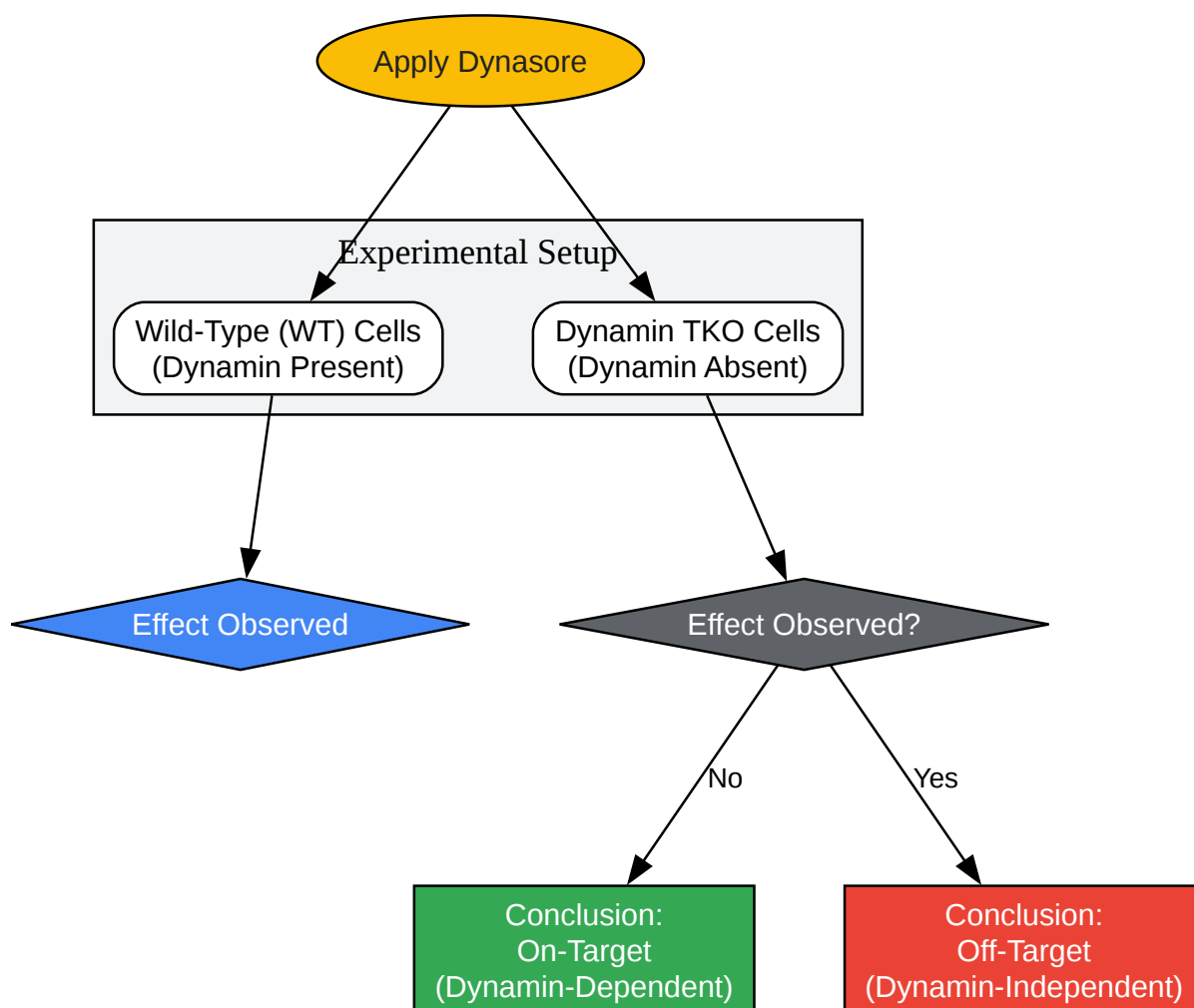
Core Mechanism of Action: Inhibition of Dynamin GTPase Activity

Dynasore functions as a non-competitive, reversible inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin, Drp1.[1][4][5] It does not interfere with GTP binding, dynamin self-assembly, or lipid binding.[6] Instead, it inhibits the catalytic step of GTP hydrolysis. This inhibition is crucial because dynamin requires GTP hydrolysis to constrict and sever the neck of nascent vesicles from a parent membrane.

By inhibiting the GTPase activity, **Dynasore** effectively stalls the membrane fission process. In the context of clathrin-mediated endocytosis, this results in the accumulation of clathrin-coated pits at two distinct stages: half-formed, U-shaped pits and fully-formed, O-shaped pits that are captured during the pinching-off process.^{[1][4]} This arrest prevents the formation and release of endocytic vesicles into the cytoplasm.







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- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of Dynasore]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607235#what-is-the-mechanism-of-action-of-dynasore]

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